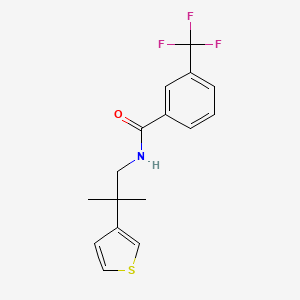

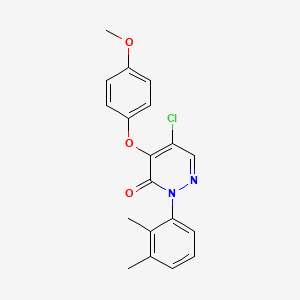

![molecular formula C8H14ClN5O2 B2577433 [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid CAS No. 933754-87-1](/img/structure/B2577433.png)

[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid” is a specialty product for proteomics research . Its molecular formula is C8H13N5O2 and it has a molecular weight of 211.22 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H13N5O2 . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. Its molecular weight is 211.22 , but other properties such as boiling point, melting point, and density are not specified .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and Its Significance in Medicinal Chemistry : Pyrrolidine rings are nitrogen heterocycles widely utilized in medicinal chemistry to develop compounds for treating human diseases. Their inclusion in drug molecules is due to their ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and offer increased three-dimensional coverage. This review discusses bioactive molecules with pyrrolidine rings and their derivatives, including their synthesis, structure-activity relationships (SAR), and biological profiles, highlighting the versatile scaffold of pyrrolidine in drug discovery (Li Petri et al., 2021).

Applications in Biomass Conversion

Pyrolysis of Polysaccharides and Chemical Mechanisms : Research into the pyrolysis of polysaccharides examines the chemical mechanisms involved in the formation of small carbon compounds, such as glycolaldehyde, acetol, acetic acid, and formic acid, from the pyrolytic breakdown of naturally occurring and synthetic polysaccharides. This study contributes to understanding the conversion processes of biomass into valuable chemical products, showcasing the role of chemical structure and additives in determining pyrolytic pathways (Ponder & Richards, 1994; 2010).

Synthesis of Azaheterocyclic Systems

Microwave-Assisted Synthesis of Azaheterocycles : The review on microwave-assisted synthesis provides insights into the preparation of five-membered azaheterocyclic systems, including pyrrole and imidazole, among others. Microwave energy offers advantages such as cleaner chemistry, reduced reaction times, and improved yields, which are critical in the efficient synthesis of complex organic compounds for various applications, including pharmaceuticals and materials science (Sakhuja et al., 2012).

Safety and Hazards

Properties

IUPAC Name |

2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUUVYRALHOFEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NN=NN2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

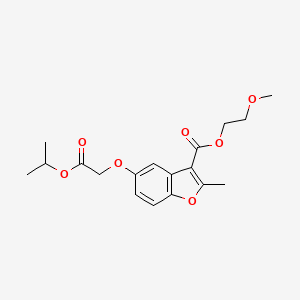

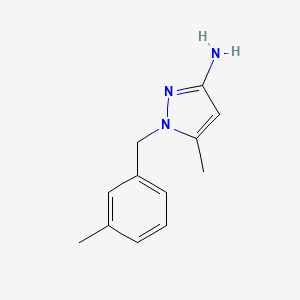

![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)

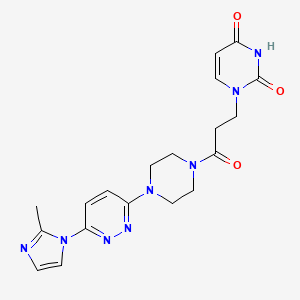

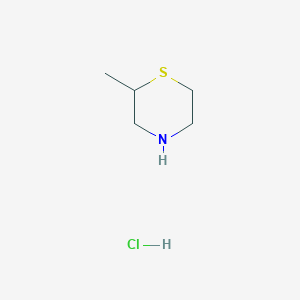

![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/no-structure.png)

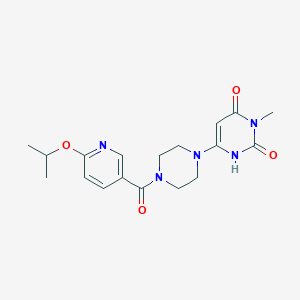

![4-methoxy-1-methyl-5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2577358.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)

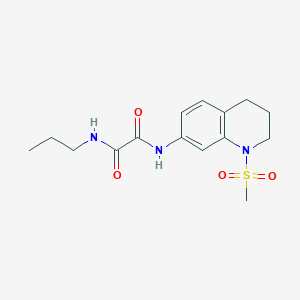

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)